molecular formula C11H20F3N B7942009 Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine

Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine

Cat. No.: B7942009
M. Wt: 223.28 g/mol
InChI Key: NGTWPTINQZUMCP-UHFFFAOYSA-N
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Description

Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine is an organic compound characterized by the presence of a propyl group attached to a cyclohexyl ring substituted with a trifluoromethyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient separation techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethyl-substituted amines, alcohols, and other functionalized derivatives.

Mechanism of Action

The mechanism of action of Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

  • Propyl({[4-(fluoromethyl)cyclohexyl]methyl})amine
  • Propyl({[4-(chloromethyl)cyclohexyl]methyl})amine
  • Propyl({[4-(bromomethyl)cyclohexyl]methyl})amine

Uniqueness

Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and resistance to metabolic degradation. These properties make it particularly valuable in pharmaceutical and agrochemical applications compared to its analogs .

Properties

IUPAC Name

N-[[4-(trifluoromethyl)cyclohexyl]methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F3N/c1-2-7-15-8-9-3-5-10(6-4-9)11(12,13)14/h9-10,15H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTWPTINQZUMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1CCC(CC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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